molecular formula C11H19N3OS B14536199 N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide CAS No. 62347-19-7

N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide

Cat. No.: B14536199
CAS No.: 62347-19-7
M. Wt: 241.36 g/mol
InChI Key: UJYMAJZXPHIJIJ-UHFFFAOYSA-N
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Description

N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide is a chemical compound that belongs to the class of amides It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Properties

CAS No.

62347-19-7

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

N-butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C11H19N3OS/c1-5-6-7-14(10(15)8(2)3)11-13-12-9(4)16-11/h8H,5-7H2,1-4H3

InChI Key

UJYMAJZXPHIJIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NN=C(S1)C)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide typically involves the reaction of appropriate amines with thiadiazole derivatives. One common method includes the reaction of N-butyl-2-methylpropanamide with 5-methyl-1,3,4-thiadiazole-2-amine under suitable conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Methylpropanamide
  • N-Butylpropanamide
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

N-Butyl-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-YL)propanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This makes it different from other amides that do not contain this heterocyclic ring.

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